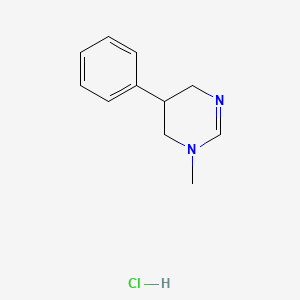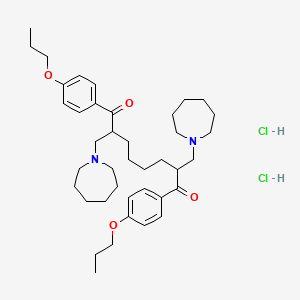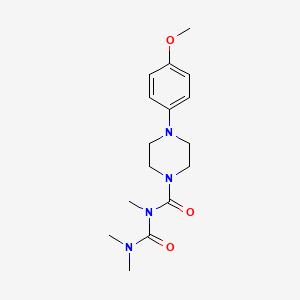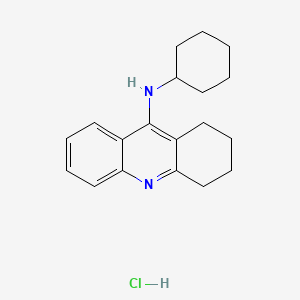
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride: is a chemical compound that belongs to the class of acridines. It is known for its applications in various fields, including pharmacology and organic chemistry. This compound is particularly noted for its role as a cholinesterase inhibitor, which makes it valuable in the study and treatment of neurological conditions such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
- The intermediate product is then subjected to further reactions to obtain the final compound.
Cyclohexanone and 2-aminobenzonitrile: are reacted in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Reacting cyclohexanone and 2-aminobenzonitrile: in large reactors.
Using catalysts: to enhance the reaction rate and efficiency.
Purification steps: such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution reactions: often involve reagents like halogens or alkylating agents under specific conditions.
Major Products:
Oxidation products: include various oxidized acridine derivatives.
Reduction products: consist of reduced forms of the original compound.
Substitution products: are formed by replacing specific functional groups with new ones.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Employed in biological assays to investigate the effects of cholinesterase inhibition on cellular processes .
Medicine:
- Studied for its potential use in the treatment of Alzheimer’s disease due to its ability to inhibit cholinesterase and increase acetylcholine levels in the brain .
Industry:
Mécanisme D'action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride is the reversible inhibition of acetylcholinesterase (AChE) . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, the compound also inhibits butyrylcholinesterase activity and blocks sodium and potassium channels .
Comparaison Avec Des Composés Similaires
- Tacrine hydrochloride
- Tetrahydroaminacrine hydrochloride hydrate
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
Comparison:
- Tacrine hydrochloride and 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease .
- Tetrahydroaminacrine hydrochloride hydrate shares a similar structure and mechanism of action but may differ in its pharmacokinetic properties and side effect profile .
Uniqueness:
Propriétés
Numéro CAS |
113106-04-0 |
|---|---|
Formule moléculaire |
C19H25ClN2 |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
N-cyclohexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h4,6,10,12,14H,1-3,5,7-9,11,13H2,(H,20,21);1H |
Clé InChI |
VHTSJFOUKJIVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




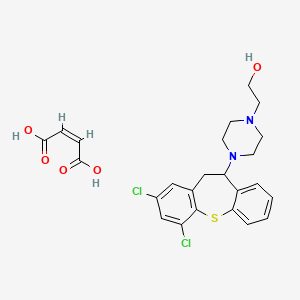
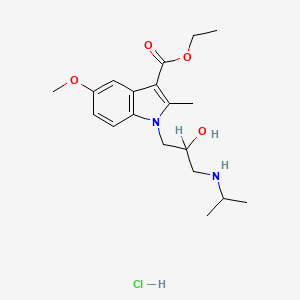
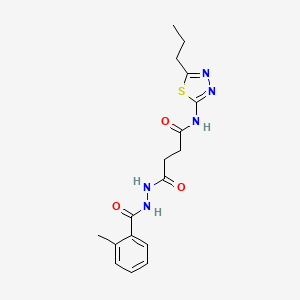
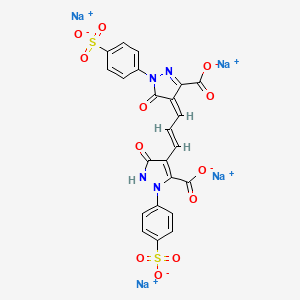
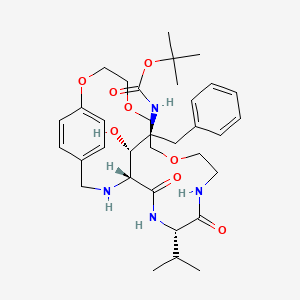
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

